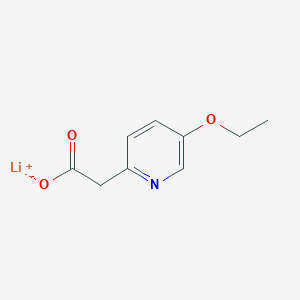

Lithium(1+) ion 2-(5-ethoxypyridin-2-yl)acetate

Descripción general

Descripción

Lithium(1+) ion 2-(5-ethoxypyridin-2-yl)acetate is a chemical compound with the molecular formula C9H11NO3Li. It is known for its versatile applications in scientific research, particularly in the fields of battery technology, pharmaceuticals, and organic synthesis. The compound is characterized by the presence of a lithium ion coordinated to a 2-(5-ethoxypyridin-2-yl)acetate ligand, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-(5-ethoxypyridin-2-yl)acetate typically involves the reaction of 2-(5-ethoxypyridin-2-yl)acetic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion of the acid to its lithium salt form. The reaction can be represented as follows:

C9H11NO3H+LiOH→C9H11NO3Li+H2O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or recrystallization to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Lithium(1+) ion 2-(5-ethoxypyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine-N-oxide derivatives.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucle

Actividad Biológica

Lithium(1+) ion 2-(5-ethoxypyridin-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in neuropharmacology and cellular signaling. This article explores its synthesis, biological mechanisms, and therapeutic implications.

This compound can be synthesized through the reaction of 2-(5-ethoxypyridin-2-yl)acetic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an aqueous or organic solvent under controlled temperature conditions to ensure high yield and purity.

The biological activity of lithium compounds, including this compound, is largely attributed to their interaction with various molecular targets:

- Inhibition of Glycogen Synthase Kinase 3 (GSK3) : Lithium has been shown to inhibit GSK3, a key regulator in numerous cellular processes, including metabolism and cell survival. This inhibition occurs through competition with magnesium ions for binding sites on the enzyme, leading to altered phosphorylation states of various substrates .

- Modulation of Inositol Signaling : Lithium can substitute magnesium in inositol monophosphatase, affecting phosphoinositide signaling pathways critical for neuronal function and mood stabilization .

- Gene Expression Regulation : Studies indicate that lithium alters gene expression patterns significantly, impacting transcription factors regulated by GSK3. This modulation can affect pathways related to neuroprotection and inflammation .

Biological Activities

This compound exhibits several notable biological activities:

- Neuroprotective Effects : Research suggests that lithium compounds may provide neuroprotective benefits in models of neurodegenerative diseases by promoting neuronal survival and inhibiting apoptosis .

- Antidepressant Properties : Lithium is widely recognized for its efficacy in treating bipolar disorder, primarily through mood stabilization and reduction of depressive episodes .

- Anti-inflammatory Effects : By modulating signaling pathways associated with inflammation, lithium may help reduce inflammatory responses in various conditions, including autoimmune disorders .

Case Studies

Several studies have investigated the effects of lithium compounds on cellular and animal models:

- Neuroprotection in Animal Models : A study demonstrated that administration of lithium significantly reduced neuronal cell death in models of traumatic brain injury, suggesting its potential as a therapeutic agent for brain injuries .

- Mood Stabilization in Bipolar Disorder : Clinical trials have consistently shown that lithium treatment leads to significant improvements in mood stabilization among patients with bipolar disorder, highlighting its role as a first-line treatment option .

- Cancer Cell Line Studies : Preliminary findings indicate that lithium may exhibit antiproliferative effects against certain cancer cell lines, suggesting potential applications in oncology.

Comparative Analysis

| Compound | Mechanism of Action | Therapeutic Applications |

|---|---|---|

| This compound | GSK3 inhibition, Inositol signaling modulation | Neuroprotection, Mood stabilization |

| Lithium Carbonate | GSK3 inhibition | Bipolar disorder treatment |

| Lithium Orotate | Neuroprotection | Mood stabilization |

Propiedades

IUPAC Name |

lithium;2-(5-ethoxypyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.Li/c1-2-13-8-4-3-7(10-6-8)5-9(11)12;/h3-4,6H,2,5H2,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRDOIKSFCDVJA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCOC1=CN=C(C=C1)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10LiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.